molecular formula C12H13N B018254 N-Methyl-N-naphthylmethylamine CAS No. 14489-75-9

N-Methyl-N-naphthylmethylamine

Cat. No. B018254
CAS RN: 14489-75-9
M. Wt: 171.24 g/mol
InChI Key: MQRIUFVBEVFILS-UHFFFAOYSA-N
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Description

N-Methyl-N-naphthylmethylamine is a functional group substituted 1-naphthylamine, particularly when N-methylated, and it plays a crucial role in various chemical and biological processes. Despite its significance, there have been limited general and step-economic syntheses available, restricting advancements in its properties and functionalities. This compound is a subject of interest due to its unique properties and potential applications in chemistry, biology, and materials science (Su et al., 2019).

Synthesis Analysis

The synthesis of N-Methyl-N-naphthylmethylamine and related compounds has been achieved through various methods. A notable approach involves Cu(I)-catalyzed benzannulation processes that utilize terminal alkynes, 2-bromoaryl ketones, and amides in water under Pd- and ligand-free conditions, yielding up to 95% of these compounds. This method exhibits exclusive 6-endo-dig selectivity, ready incorporation of a broad range of functional groups, and amides as aminating agents, offering an efficient route to synthesize these compounds (Su et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of poly(2‐methyl‐1‐naphthylamine) films, synthesized electrochemically, reveals that the polymer structure consists of imine (–N=C) and amine (–NH–C) links between naphthalene rings, along with free methyl groups in the chains. This analysis, based on IR spectroscopy, indicates that electropolymerization proceeds via the –NH2 groups (Ćirić-Marjanović et al., 2003).

Chemical Reactions and Properties

N-Methyl-N-naphthylmethylamine undergoes various chemical reactions, including a nucleophilic nitrogen-nitrogen exchange reaction at aromatic carbon atoms. This reaction, when carried out with various amines, proceeds readily under mild conditions to yield corresponding nitrogen-nitrogen exchanged products in excellent yields (Hojo et al., 1987).

Physical Properties Analysis

The electropolymerization of 2-methyl-1-naphthylamine produces polymers with distinct redox properties, as evidenced by cyclic voltammetry. These properties are characterized by two well-defined redox pairs, indicating the polymerization's effectiveness in producing materials with desirable electrochemical characteristics (Ćirić-Marjanović et al., 2003).

Chemical Properties Analysis

The chemical properties of N-Methyl-N-naphthylmethylamine derivatives are further highlighted by their application in the synthesis of novel poly(1-naphthylamine)/zinc oxide nanocomposites. These composites exhibit enhanced optical properties due to the effective interaction between PNA molecules and ZnO nanomaterials, demonstrating the compound's versatility in materials science applications (Ameen et al., 2010).

Scientific Research Applications

  • Nitrate Ion Precipitation : N-substituted 1-naphthylmethylamines, including N-(4-chlorobenzyl)-1-naphthylmethylamine, have been identified as new, effective organic precipitants for nitrate ion precipitation. This offers an advantage over conventional methods (Hutton, Salam, & Stephen, 1966).

  • Synthesis and Photophysical Properties : A study developed a method for synthesizing valuable functionalized 1-naphthylamines, showing potential applications in chemistry, biology, and materials science (Su et al., 2019).

  • Surface Chemistry : Methylamine termination on gold surfaces leads to complex hydrogen bonding in molecular clusters, potentially useful in denitrogenation condensation processes (Dri et al., 2016).

  • Biologically Active Substances : A novel method for obtaining N-alkyl-(naphth-1-yl)methylamines has been proposed, showing promise for creating biologically active substances (Kazakov, 2003).

  • Synthesis of Quaternary Carbon Centers : Base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles is a method for synthesizing quaternary carbon centers in organic compounds (Sekiguchi et al., 2022).

  • Organic Photovoltaic Cells : The photoirradiation-induced p-n heterojunction in naphthylamine-based cells improves power conversion efficiency in organic photovoltaic cells (Bai et al., 2015).

  • Molecular Weight Determination : N-phenyl-2-naphthylamine can be used to accurately determine the molecular weight of positively charged copolymers, aiding in the development of polymers with specific properties (Souza et al., 2011).

  • Pharmacological Effects : Some naphthylamine derivatives, like 1, 2, 3, 4-tetrahydro-2-naphthylamine, exhibit pressor effects mediated by sympathetic neuron action (Pennefather, 1968).

  • Electron Transport in Organic Compounds : Naphthylamine-based compounds, including NPB and 2TNATA, show potential as electron transporters in organic light-emitting diodes (Tse, Kwok, & So, 2006).

  • Inorganic Stereochemistry and Asymmetric Synthesis : Orthometallated palladium (II)-amine complexes, involving naphthylamine derivatives, are effective in resolving trivalent phosphines and arsines, useful in inorganic stereochemistry and asymmetric synthesis (Wild, 1997).

Safety And Hazards

N-Methyl-1-naphthalenemethylamine is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine
Source PubChem
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InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIUFVBEVFILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00162834
Record name N-Methyl-N-naphthylmethylamine
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Molecular Weight

171.24 g/mol
Source PubChem
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Product Name

N-Methyl-N-naphthylmethylamine

CAS RN

14489-75-9
Record name N-Methyl-1-naphthalenemethanamine
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Record name N-Methyl-N-naphthylmethylamine
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Record name N-Methyl-N-naphthylmethylamine
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Record name N-methylnaphthalene-1-methylamine
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Synthesis routes and methods I

Procedure details

17.6 g of 1-chloromethyl-naphthalene in 40 ml of absolute ethanol is added, dropwise, at 0° to 5°, to 100 ml of a 33% solution of methylamine in absolute ethanol. The mixture is allowed to stand overnight and is then evaporated. The residue is taken up in a little chloroform and washed with 100 ml of 1 N sodium hydroxide solution and with water. The organic phase is dried and evaporated to dryness. The residue is distilled at 0.01 Torr to obtain the heading compound as main fraction, b.p. 85°-87°.
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Synthesis routes and methods II

Procedure details

1.14 g (11.3 mmol), of triethylamine was mixed with a 40% methylamine-methanol solution and 5 ml of the methanol containing 2.00 g (11.3 mmol), of 1-chloromethylnaphthalene was dropped while stirring in an ice bath. After dropping, the reaction mixture was taken out of the ice bath and stirred at room temperature for 60 hours. The solvent was distilled off under reduced pressure and extracted with ether-2N hydrochloric acid. The organic extract was washed with saturated saline and dried with sodium sulfate. Then, the solvent was distilled off under reduced pressure to obtain 1.78 g (yield: 91.9%), of the target compound as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CC Kuo, YH Wen, SS Wu, HL Wu - Analytical letters, 2003 - Taylor & Francis
… The chromophoric NAOB with a carboxyl function (that can be removed by an aqueous base) was synthesized from N-methyl-N-naphthylmethylamine hydrochloride and succinic …
Number of citations: 4 www.tandfonline.com
CCHI KUO, YENH WEN, CM HUANG… - Journal of Food and …, 2002 - lawdata.com.tw
… Took one 200 mL reaction flask, solved N-methyl-Nnaphthylmethylamine hydrochloride (5.00 g, 24.1 mmol), DMAP (0.290 g, 2.41 mmol) and pyridine (3.90 mL, 48.1 …
Number of citations: 28 lawdata.com.tw
BH Lipshutz, S Ghorai, AR Abela, R Moser… - The Journal of …, 2011 - ACS Publications
… Following the general procedure using (2-methylallyloxy)benzene (74 mg, 0.50 mmol) and N-methyl-N-naphthylmethylamine (128 mg, 0.75 mmol), the reaction was stirred for 1 h at rt. …
Number of citations: 455 pubs.acs.org
T Nishikata, BH Lipshutz - Chemical communications, 2009 - pubs.rsc.org
… Methallyl phenyl ether (1b) reacted with N-methyl-N-naphthylmethylamine (2b) to afford 3c in 81% yield in one hour (Run 2). Unhindered allyl phenyl ether was by far the most reactive …
Number of citations: 23 pubs.rsc.org

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